
2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane
Overview
Description
2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane typically involves the reaction of tetramethylsilane with a suitable dioxane derivative under controlled conditions. One common method includes the use of a platinum catalyst to facilitate the reaction, which is carried out at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous-flow synthesis techniques. These methods are advantageous due to their efficiency and scalability, allowing for the production of large quantities of the compound with consistent quality. The use of advanced reactors and optimized reaction conditions further enhances the industrial viability of this synthesis route.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Substitution reactions often involve the replacement of one of the silicon atoms with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Substitution reactions typically require the presence of a strong nucleophile and a suitable solvent.
Major Products
The major products formed from these reactions include various silanol and silane derivatives, which are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activity and use in drug development.
Medicine: Research is ongoing into the use of its derivatives in medical imaging and as therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane exerts its effects involves the interaction of its silicon atoms with various molecular targets. These interactions can lead to the formation of stable complexes, which are crucial in catalysis and other chemical processes. The pathways involved often include the formation of intermediate silanol or silane species, which further react to yield the desired products.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Known for its use in organic synthesis as a hindered base.
2,2,6,6-Tetramethyl-3,5-heptanedione: Utilized as a ligand in coordination chemistry.
2,2,6,6-Tetramethyl-1,4-dioxopiperidinium: Studied for its redox properties and applications in materials science.
Uniqueness
2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane is unique due to its dual silicon atoms and dioxane ring structure, which confer distinct chemical properties. This uniqueness makes it particularly valuable in the synthesis of novel organosilicon compounds and advanced materials.
Properties
IUPAC Name |
2,2,6,6-tetramethyl-1,4,2,6-dioxadisilinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si2/c1-9(2)5-7-6-10(3,4)8-9/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFJZONMDKGSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(COC[Si](O1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294473 | |
| Record name | 2,2,6,6-tetramethyl-1,4,2,6-dioxadisilinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5833-60-3 | |
| Record name | NSC96795 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,6,6-tetramethyl-1,4,2,6-dioxadisilinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one](/img/new.no-structure.jpg)
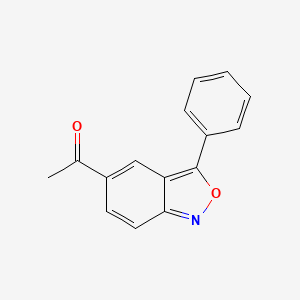
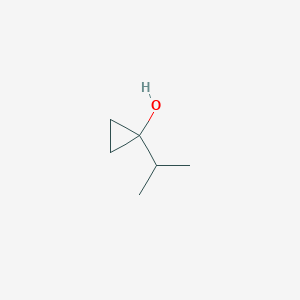

![1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B3054049.png)

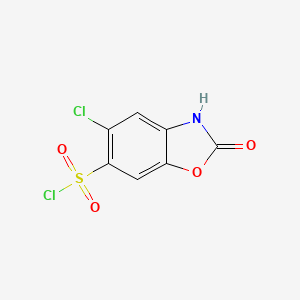
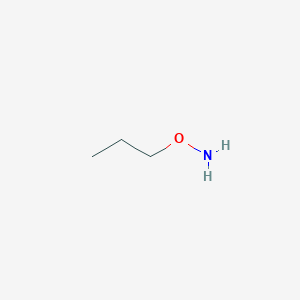

![4-[(4-Aminobenzoyl)amino]butanoic acid](/img/structure/B3054061.png)

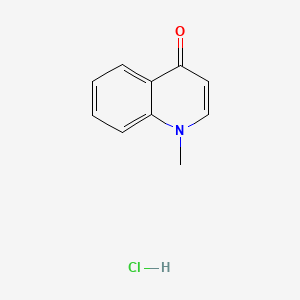
![(1R,5S)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3054066.png)
